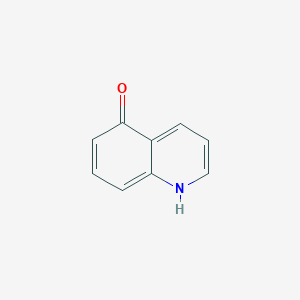

Quinolin-5-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYESAYHWISMZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870625 | |

| Record name | Quinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00033 [mmHg] | |

| Record name | 5-Hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

578-67-6 | |

| Record name | 5-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M78J3XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Combes Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The Combes synthesis, a classic acid-catalyzed reaction, offers a straightforward and versatile method for the preparation of substituted quinolines. First reported by Alphonse Combes in 1888, this reaction involves the condensation of an aniline with a β-diketone to form a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinoline core. This protocol remains a cornerstone in heterocyclic chemistry, providing access to a wide array of quinoline derivatives, many of which are scaffolds for pharmacologically active compounds.

Core Principles and Mechanism

The Combes synthesis proceeds through a three-step mechanism under acidic conditions. The reaction is typically catalyzed by strong acids such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1][2]

-

Schiff Base Formation: The reaction initiates with the protonation of one of the carbonyl groups of the β-diketone, which enhances its electrophilicity. The aniline then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and dehydration lead to the formation of a Schiff base intermediate.[2][3]

-

Enamine Tautomerization: The Schiff base exists in equilibrium with its enamine tautomer. This tautomerization is crucial as it positions the aromatic ring of the aniline for the subsequent cyclization step.

-

Annulation and Dehydration: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the other protonated carbonyl group, leading to the formation of a new six-membered ring. This annulation step is often the rate-determining step of the reaction.[2] A final dehydration step then yields the aromatic quinoline ring.

Reaction Workflow

The logical progression of the Combes synthesis can be visualized as follows:

Caption: Workflow of the Combes quinoline synthesis.

Data Presentation: Synthesis of Substituted Quinolines

The following tables summarize quantitative data for the synthesis of various substituted quinolines via the Combes reaction, including conventional and microwave-assisted methods.

Table 1: Conventional Combes Synthesis of Substituted Quinolines

| Aniline Derivative | β-Diketone | Catalyst | Reaction Conditions | Product | Yield (%) |

| Aniline | Acetylacetone | H₂SO₄ | Not specified | 2,4-Dimethylquinoline | Not specified |

| m-Chloroaniline | Acetylacetone | Not specified | Not specified | 7-Chloro-2,4-dimethylquinoline | Not specified[1] |

| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic Acid | Not specified | 3,4-Cyclohexano-6-methoxyquinoline | Not specified[1] |

| β-Naphthylamine | Not specified | HF | 60°C | Benzo[g]quinoline derivative | Not specified[1] |

| p-Toluidine | 2-Nitromalonaldehyde | Not specified | Not specified | 6-Methyl-3-nitroquinoline | Not specified[1] |

Table 2: Microwave-Assisted Combes Synthesis of 2-Methyl-4-quinolinones

| Aniline Derivative | β-Ketoester | Catalyst | Power (W) | Time (min) | Product | Yield (%) |

| Aniline | Ethyl acetoacetate | Acidic Styrol Resin (NKC-9) | 400 | 1.5 | 2-Methyl-4-quinolinone | 92 |

| 4-Methylaniline | Ethyl acetoacetate | Acidic Styrol Resin (NKC-9) | 400 | 1.5 | 2,6-Dimethyl-4-quinolinone | 95 |

| 4-Methoxyaniline | Ethyl acetoacetate | Acidic Styrol Resin (NKC-9) | 400 | 1.5 | 6-Methoxy-2-methyl-4-quinolinone | 96 |

| 4-Chloroaniline | Ethyl acetoacetate | Acidic Styrol Resin (NKC-9) | 400 | 1.5 | 6-Chloro-2-methyl-4-quinolinone | 85 |

| 4-Bromoaniline | Ethyl acetoacetate | Acidic Styrol Resin (NKC-9) | 400 | 1.5 | 6-Bromo-2-methyl-4-quinolinone | 82 |

| 4-Nitroaniline | Ethyl acetoacetate | Acidic Styrol Resin (NKC-9) | 400 | 1.5 | 2-Methyl-6-nitro-4-quinolinone | 71 |

Note: The use of microwave irradiation in conjunction with a solid acid catalyst can significantly reduce reaction times and improve yields.

Experimental Protocols

General Procedure for the Synthesis of 2,4-Dimethylquinoline (Conventional Method)

This protocol is a generalized procedure based on the principles of the Combes synthesis.

Materials:

-

Aniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a stirred solution of aniline in a suitable solvent (e.g., ethanol or neat).

-

Addition of Reactants: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring. After the addition of acid, add acetylacetone dropwise from the dropping funnel.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2,4-dimethylquinoline can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Detailed Experimental Protocol for Microwave-Assisted Synthesis of 2-Methyl-4-quinolinones

This protocol is adapted from a reported procedure for the efficient synthesis of quinolinone derivatives.

Materials:

-

Substituted Aniline (2.0 mmol)

-

Ethyl Acetoacetate (2.4 mmol)

-

Acidic Styrol Resin (NKC-9)

-

Microwave Synthesizer

Procedure:

-

Mixing Reactants: In a microwave reaction vessel, combine the substituted aniline (2.0 mmol), ethyl acetoacetate (2.4 mmol), and the acidic styrol resin (NKC-9) catalyst.

-

Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate the mixture at 400 W for 1.5 minutes.

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

-

Isolation and Purification: The product can be isolated and purified by standard techniques such as recrystallization or column chromatography. The catalyst can be recovered by filtration and reused after treatment with hydrochloric acid.

Regioselectivity in the Combes Synthesis

When an unsymmetrical β-diketone is used in the Combes synthesis, the formation of two regioisomeric quinoline products is possible. The regiochemical outcome is influenced by both steric and electronic factors.[2]

-

Steric Effects: The cyclization will preferentially occur at the less sterically hindered carbonyl group of the enamine intermediate. For instance, increasing the bulk of the R group on the diketone can favor the formation of one regioisomer over the other.[2]

-

Electronic Effects: The electronic nature of the substituents on both the aniline and the β-diketone can influence the nucleophilicity of the ortho positions on the aniline ring, thereby directing the cyclization. For example, methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones.[2] In contrast, the use of chloro- or fluoroanilines tends to yield the 4-CF₃ regioisomer as the major product.[2]

Signaling Pathways and Logical Relationships

The interplay of factors governing regioselectivity can be represented as a logical relationship:

Caption: Factors influencing regioselectivity.

Conclusion

The Combes synthesis remains a powerful and adaptable tool for the construction of substituted quinolines. By understanding the underlying mechanism, reaction conditions, and factors influencing regioselectivity, researchers can effectively utilize this protocol to synthesize a diverse range of quinoline derivatives for applications in drug discovery and materials science. The advent of modern techniques, such as microwave-assisted synthesis, has further enhanced the efficiency and environmental friendliness of this classic reaction.

References

An In-depth Technical Guide to the Knorr Quinoline Synthesis for Quinolin-5-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knorr quinoline synthesis, with a specific focus on its application and challenges in the preparation of Quinolin-5-ol analogs. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a hydroxyl group at the 5-position can significantly influence the pharmacological profile of the resulting molecule. This document details the core principles of the Knorr synthesis, addresses the critical issue of regioselectivity when using substituted anilines, provides detailed experimental protocols for a relevant isomer, and presents quantitative data in a structured format.

Core Principles of the Knorr Quinoline Synthesis

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a powerful acid-catalyzed intramolecular cyclization of β-ketoanilides to produce 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones).[1][2] The reaction is a type of electrophilic aromatic substitution followed by the elimination of water.[2]

The general mechanism involves two key stages:

-

Formation of the β-ketoanilide: An aniline derivative is reacted with a β-ketoester, typically at elevated temperatures, to form the corresponding β-ketoanilide intermediate.

-

Acid-catalyzed cyclization: The β-ketoanilide is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to induce an intramolecular electrophilic aromatic substitution, leading to the formation of the quinolone ring system.[1][2]

Recent studies have delved into the finer details of the reaction mechanism, suggesting the involvement of an O,O-dicationic intermediate (a superelectrophile) rather than the previously proposed N,O-dicationic intermediate, especially when using strong acids like triflic acid.[2] The choice and concentration of the acid catalyst can also influence the reaction pathway, with the potential for the formation of 4-hydroxyquinoline byproducts under certain conditions.[2]

The Challenge of Regioselectivity in the Synthesis of this compound Analogs

A significant challenge in applying the Knorr synthesis to produce this compound analogs arises from the use of 3-aminophenol as the starting material. The hydroxyl group (-OH) on the aniline ring is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions.[3]

During the acid-catalyzed cyclization of the β-ketoanilide derived from 3-aminophenol, the electrophilic attack can occur at two possible positions on the aromatic ring relative to the hydroxyl group:

-

Cyclization at the ortho-position (C2 of the aniline ring): This would lead to the formation of the desired This compound analog.

-

Cyclization at the para-position (C4 of the aniline ring): This would result in the formation of the isomeric Quinolin-7-ol analog.

Due to the strong para-directing nature of the hydroxyl group, the formation of the 7-hydroxy isomer is generally favored and observed experimentally. The synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one from 3-methoxyaniline (a precursor to 3-aminophenol) proceeds via cyclization at the position para to the methoxy group.[1] This inherent regioselectivity presents a significant hurdle in obtaining this compound analogs through the classical Knorr synthesis.

dot

Caption: Regioselectivity in the Knorr synthesis of hydroxyquinolones.

Experimental Protocols

Due to the regioselectivity challenge, this section provides a detailed experimental protocol for the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one , a common outcome when starting with a meta-aminophenol derivative. This protocol is adapted from the literature synthesis of this compound.[1]

Synthesis of 3-Methoxyacetoacetanilide (Precursor)

-

A mixture of m-anisidine (24.6 g) and ethyl acetoacetate (26 g) is heated in an oil bath at 140-150°C for 1 hour.

-

The ethanol produced during the reaction is continuously removed by distillation.

-

The reaction mixture is then distilled under reduced pressure to obtain 3-methoxyacetoacetanilide.

Synthesis of 7-Hydroxy-4-methylquinolin-2(1H)-one

-

3-Methoxyacetoacetanilide (30.4 g) is added to concentrated sulfuric acid (40 mL).

-

The mixture is heated on a steam bath at 70-80°C for 30 minutes, and then at 100°C for 1 hour.

-

After cooling, the reaction mixture is poured into 500 mL of ice-cold water with constant stirring.

-

The separated solid is collected by filtration, dried, and recrystallized from ethanol to yield 7-hydroxy-4-methylquinolin-2(1H)-one.[1]

dot

Caption: Workflow for the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one and the characterization data for both the 7-hydroxy and the predicted data for the 5-hydroxy isomer for comparative purposes.

Table 1: Reaction Conditions and Yields for the Synthesis of 7-Hydroxy-4-methylquinolin-2(1H)-one [1]

| Step | Reactants | Key Conditions | Product | Yield |

| 1. Anilide Formation | m-Anisidine, Ethyl acetoacetate | 140-150°C, 1 hour | 3-Methoxyacetoacetanilide | 74.00% |

| 2. Cyclization & Demethylation | 3-Methoxyacetoacetanilide, Conc. H₂SO₄ | 70-80°C for 0.5 hr, then 100°C for 1 hr | 7-Hydroxy-4-methylquinolin-2(1H)-one | 68.78% |

Table 2: Characterization Data for Hydroxy-4-methylquinolin-2(1H)-one Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) |

| 7-Hydroxy-4-methylquinolin-2(1H)-one | C₁₀H₉NO₂ | 175.18 | 190[1] | ~11.5 (br s, 1H, NH), ~9.8 (s, 1H, OH), ~7.5 (d, 1H, H-5), ~6.8 (dd, 1H, H-6), ~6.7 (d, 1H, H-8), ~6.0 (s, 1H, H-3), ~2.4 (s, 3H, CH₃)[4] | ~163 (C=O), ~158 (C-7), ~145 (C-4), ~140 (C-8a), ~125 (C-5), ~115 (C-4a), ~112 (C-3), ~110 (C-6), ~102 (C-8), ~18 (CH₃)[4] |

| 5-Hydroxy-4-methylquinolin-2(1H)-one | C₁₀H₉NO₂ | 175.18 | Not available | No experimental data available. | No experimental data available. |

Conclusion

The Knorr quinoline synthesis is a valuable tool for the preparation of 2-hydroxyquinolines. However, for the synthesis of this compound analogs from readily available starting materials like 3-aminophenol, the reaction is hampered by the directing effects of the hydroxyl group, which predominantly leads to the formation of the 7-hydroxy isomer. Researchers and drug development professionals aiming to synthesize this compound analogs should consider alternative synthetic strategies that can overcome this regioselectivity challenge. These may include the use of starting materials with blocking groups or employing different cyclization methodologies. This guide highlights the importance of understanding the underlying mechanistic principles of named reactions to predict and control the outcomes of complex organic syntheses.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Quinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Quinolin-5-ol (5-hydroxyquinoline), a heterocyclic aromatic organic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and development.

Core Physical and Chemical Properties

This compound, with the chemical formula C₉H₇NO, is a monohydroxyquinoline derivative.[1] It typically appears as a light yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| CAS Number | 578-67-6 | [2] |

| Appearance | Light yellow crystalline solid | [2] |

| Melting Point | 223-226 °C | [3] |

| Boiling Point | A specific experimental boiling point for this compound is not readily available. The boiling point of the parent compound, quinoline, is 237 °C at 760 mmHg.[3][4] | |

| Vapor Pressure | 0.00033 mmHg | [2] |

Table 2: Solubility and Acidity of this compound

| Property | Value | Source(s) |

| Solubility in Water | Slightly soluble. Quantitative data is not readily available, but for the parent quinoline, it is slightly soluble in cold water and readily dissolves in hot water.[5] | [5] |

| Solubility in Organic Solvents | Generally soluble in organic solvents such as ethanol and DMSO. Quantitative data is not readily available.[6][7][8] | [6][7][8] |

| pKa | A specific experimental pKa value for this compound is not readily available in the searched literature. The pKa of the parent quinoline is 4.9 (for the protonated form).[9] | [9] |

Spectral Data

The following table summarizes the available spectral data for this compound, which is crucial for its identification and structural elucidation.

Table 3: Spectral Data of this compound

| Technique | Key Features | Source(s) |

| Mass Spectrometry (MS) | m/z Top Peak: 145; m/z 2nd Highest: 117. | [2] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for the functional groups present in the molecule. Data is available in spectral databases.[10][11] | [10][11] |

| UV-Visible (UV-Vis) Spectroscopy | The UV-Vis absorption spectrum of quinoline derivatives is influenced by the solvent and pH. Specific lambda max values for this compound require experimental determination. | [12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H and ¹³C NMR spectra of quinoline derivatives have been studied, but specific, fully assigned spectra for this compound are not detailed in the provided search results.[3][10][13][14][15][16] | [3][10][13][14][15][16] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. Below are generalized workflows and methodologies based on established procedures for quinoline derivatives.

Synthesis of this compound via the Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[17][18] A potential route to this compound could involve the use of 3-aminophenol as the starting aromatic amine.

Workflow for the Skraup Synthesis of Quinoline Derivatives:

Caption: Generalized workflow for the Skraup synthesis of quinolines.

Experimental Protocol (General):

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of the aromatic amine (e.g., 3-aminophenol) and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to the mixture. The reaction is highly exothermic and may require external cooling to control the temperature.[1]

-

Heating: Heat the reaction mixture to initiate and sustain the reaction. The temperature is typically maintained between 100-150 °C.[1]

-

Workup: After the reaction is complete, cool the mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide).

-

Isolation and Purification: The crude product can be isolated by steam distillation or extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.[19]

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring the absorbance of the compound at various pH values.[7][20][21]

Workflow for Spectrophotometric pKa Determination:

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Experimental Protocol (General):

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a series of buffer solutions with a range of known pH values.

-

Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample. Identify the wavelength of maximum absorbance (λmax) that shows a significant change with pH.

-

Data Analysis: Plot the absorbance at the chosen λmax against the corresponding pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[11]

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Their mechanism of action often involves the modulation of key cellular signaling pathways.

While specific data for this compound is limited, studies on related quinoline compounds suggest potential involvement in the following pathways:

-

PI3K/Akt/mTOR Pathway: Several quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, which is frequently deregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[6][22][23][24]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Some polyphenolic compounds, which share structural similarities with hydroxyquinolines, are known to regulate this pathway.[25][26][27][28]

-

Inhibition of Enzymes: Quinoline-based compounds have been identified as inhibitors of various enzymes, including DNA methyltransferases.[19]

Logical Relationship of Quinoline Derivatives in Cancer Signaling:

References

- 1. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 2. This compound | C9H7NO | CID 135441757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Quinoline | 91-22-5 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. pure.tue.nl [pure.tue.nl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 16. repository.uncw.edu [repository.uncw.edu]

- 17. iipseries.org [iipseries.org]

- 18. organicreactions.org [organicreactions.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 28. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Quinolin-5-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-5-ol, a heterocyclic aromatic organic compound, is a significant molecule in the landscape of chemical research and drug development. Possessing a quinoline backbone with a hydroxyl group at the 5-position, this compound and its derivatives exhibit a wide array of biological activities and are utilized in various chemical applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic profile, synthesis methodologies, and its applications in scientific research and pharmaceutical development.

Core Data and Molecular Structure

This compound, also known as 5-hydroxyquinoline, is structurally characterized by a fused benzene and pyridine ring system with a hydroxyl substituent.

CAS Number: 578-67-6[1]

Molecular Formula: C₉H₇NO[1]

Molecular Structure:

Caption: Molecular structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| SMILES | Oc1cccc2ncccc12 |

| InChI | InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H[1] |

| InChIKey | GYESAYHWISMZOK-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 223-226 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO and methanol. | |

| pKa | Not available | |

| logP | Not available | |

| Vapor Pressure | 0.00033 mmHg | [1] |

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals for its aromatic protons. While specific assignments can vary with the solvent and instrument, a representative spectrum would show distinct peaks for the protons on both the benzene and pyridine rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for each of the nine carbon atoms in the quinoline ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups.[2] Key expected peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch: An absorption band in the 1200-1300 cm⁻¹ range.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 145, corresponding to its molecular weight.[1] The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinoline derivatives involve the loss of HCN, CO, and cleavage of the rings.[3][4][5][6]

Experimental Protocols

Synthesis of Quinoline Derivatives

The synthesis of the quinoline scaffold can be achieved through several named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[7][8][9] The Friedländer annulation, for instance, provides an efficient route for preparing polysubstituted quinolines.[10]

General Experimental Workflow for Quinoline Synthesis (Friedländer Annulation):

References

- 1. This compound | C9H7NO | CID 135441757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iipseries.org [iipseries.org]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of Quinolin-5-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Quinolin-5-ol (also known as 5-Hydroxyquinoline), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic properties of this compound, offering insights into its molecular structure and functional groups. The guide includes detailed experimental protocols and tabulated spectral data for easy reference and comparison.

Introduction to this compound

This compound is a monohydroxyquinoline derivative with the chemical formula C₉H₇NO.[1] It exists as a light yellow crystalline solid and is a key building block in the synthesis of various pharmaceutical agents and other functional materials.[1] Understanding its structural and electronic properties through spectroscopic methods is crucial for its application in drug design and development.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its specific functional groups.

Experimental Protocol for FTIR Analysis

A standard method for obtaining the FTIR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

-

This compound sample

-

Potassium Bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

FTIR spectrometer (e.g., Bio-Rad FTS)[1]

Procedure:

-

Sample Preparation: Thoroughly dry the this compound sample and KBr to remove any moisture, which can interfere with the spectrum.

-

Grinding: Take approximately 1-2 mg of this compound and 100-200 mg of KBr in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Apply pressure using a hydraulic press (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

FTIR Spectral Data

The following table summarizes the characteristic FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3550 | O-H | Stretching (H-bonded) |

| 3050-3100 | C-H (aromatic) | Stretching |

| 1593 | C=C (aromatic) | Stretching |

| 1485 | C=N (in ring) | Stretching |

| 1412 | C-H (aromatic) | In-plane bending |

| 1268 | C-O | Stretching |

| 1218 | O-H | In-plane bending |

| 763 | C-H (aromatic) | Out-of-plane bending |

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.

Experimental Protocol for NMR Analysis

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters are typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignments.

-

Data Processing: The acquired free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.869 | dd | J(B,F)=4.2, J(B,C)=1.8 |

| H-3 | 7.49 | m | - |

| H-4 | 8.526 | d | J(C,F)=8.4 |

| H-6 | 7.46 | d | J(D,G)=7.5 |

| H-7 | 7.564 | t | - |

| H-8 | 6.968 | d | J(G,E)=1.1 |

| OH | 10.54 | s | - |

Note: The assignments and chemical shifts are based on available data and may vary depending on the solvent and experimental conditions.[2][3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 146.79 |

| C-3 | 121.90 |

| C-4 | 131.11 |

| C-4a | 129.31 |

| C-5 | 157.33 |

| C-6 | 110.42 |

| C-7 | 129.26 |

| C-8 | 120.50 |

| C-8a | 140.87 |

Note: The provided ¹³C NMR data is based on a derivative of this compound and serves as an illustrative example.[4] Precise values for this compound may differ.

Experimental Workflow Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for FTIR analysis of this compound.

References

Mass Spectrometry of Quinolin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Quinolin-5-ol (5-hydroxyquinoline), a significant heterocyclic compound with diverse biological activities. This document details experimental protocols, fragmentation analysis, and relevant biological pathways to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, a hydroxylated derivative of quinoline, serves as a crucial scaffold in the development of therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties. Mass spectrometry is an indispensable tool for the structural elucidation, identification, and quantification of this compound and its metabolites in various matrices. This guide outlines the analytical methodologies essential for its characterization.

Experimental Protocols

The successful mass spectrometric analysis of this compound is contingent on appropriate sample preparation and optimized instrumental parameters. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for its analysis.

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate and reproducible results.

-

For LC-MS/MS Analysis: A simple "dilute and shoot" approach can be employed for relatively clean samples. For complex matrices like plasma or tissue homogenates, protein precipitation is recommended.

-

Protein Precipitation Protocol:

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

-

For GC-MS Analysis: Due to the polarity of the hydroxyl group, derivatization is often necessary to improve the volatility and thermal stability of this compound. Silylation is a common derivatization technique.

-

Silylation Protocol:

-

Evaporate the sample containing this compound to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Add 50 µL of a suitable solvent like acetonitrile or pyridine.

-

Cap the vial and heat at 60-70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. After derivatization, this compound can be effectively analyzed using the following exemplary conditions.

Table 1: Exemplary GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Mass Range | m/z 40-500 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for the analysis of this compound in complex biological matrices without the need for derivatization.

Table 2: Exemplary LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Data Presentation and Interpretation

Electron Ionization (EI) Mass Spectrum

Under electron ionization, this compound produces a characteristic fragmentation pattern. The molecular ion is typically observed with high abundance.

Table 3: Key Ions in the EI Mass Spectrum of this compound

| m/z | Relative Abundance (%) | Proposed Fragment |

| 145 | 100 | [M]⁺ |

| 117 | ~60 | [M-CO]⁺ |

| 90 | ~25 | [M-CO-HCN]⁺ |

| 89 | ~30 | [M-CO-H₂CN]⁺ |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In positive ion mode ESI, this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 146. Collision-induced dissociation (CID) of this ion leads to characteristic product ions.

Table 4: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 146 | 128 | H₂O |

| 146 | 118 | CO |

| 146 | 91 | CO + HCN |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the mass spectrometry analysis of this compound.

Proposed ESI-MS/MS Fragmentation Pathway of this compound

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

This compound Derivatives in the PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5]

References

- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

An In-depth Technical Guide to the Synthesis and Biological Interactions of Quinolin-5-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, with a vast and ever-expanding role in medicinal chemistry and materials science. Among these, quinolin-5-ol (5-hydroxyquinoline) and its derivatives are of particular interest due to their unique physicochemical properties and diverse biological activities. The hydroxyl group at the 5-position imparts specific electronic and hydrogen-bonding characteristics that are crucial for their interaction with biological targets. These compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound derivatives, complete with detailed experimental protocols and quantitative data. Furthermore, it delves into the molecular mechanisms of action, visualizing key signaling pathways modulated by these compounds.

Core Synthesis Pathways of this compound Derivatives

The synthesis of the quinoline scaffold can be achieved through several classic named reactions. The preparation of this compound derivatives requires the use of appropriately substituted starting materials, typically an aminophenol, in these reactions.

Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines through the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3] To synthesize this compound derivatives, 3-aminophenol is a common starting material. The reaction is notoriously exothermic and requires careful control.

Experimental Protocol: Synthesis of 5-Hydroxy-8-methylquinoline [4]

-

Materials: 3-amino-4-methylphenol (3.9 g), glycerol (7 ml), sodium m-nitrobenzenesulfonate (8.7 g), 80% aqueous sulfuric acid solution (29 ml).

-

Procedure:

-

Combine 3-amino-4-methylphenol, glycerol, sodium m-nitrobenzenesulfonate, and 80% aqueous sulfuric acid in a reaction vessel.

-

Heat the mixture carefully to initiate the reaction, controlling the exothermic process.

-

After the initial vigorous reaction subsides, continue heating to complete the cyclization.

-

Cool the reaction mixture and pour it into water.

-

Neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.

-

Isolate the product by filtration.

-

Purify the crude 5-hydroxy-8-methylquinoline by recrystallization from an appropriate solvent.

-

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives, which can be further modified.[5][6] The process involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[5] Using a substituted 3-aminophenol allows for the synthesis of this compound derivatives.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [7]

-

Materials: Substituted aniline (e.g., 3-aminophenol derivative) (2.0 mmol), diethyl ethoxymethylenemalonate (6.0 mmol), 2.5 mL microwave vial, magnetic stirring bar.

-

Procedure:

-

Add the aniline and diethyl ethoxymethylenemalonate to the microwave vial.

-

Seal the vial and place it in a microwave synthesis system.

-

Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) for a specified time (e.g., 5-20 minutes).

-

Cool the vial to room temperature, allowing the product to precipitate.

-

Filter the solid product and wash with a cold solvent such as acetonitrile.

-

Dry the purified product under vacuum.

-

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[7][8] The use of a 3-aminophenol derivative as the starting aniline leads to the formation of this compound derivatives.

Experimental Protocol: General Procedure for Combes Synthesis

-

Materials: Substituted aniline (e.g., 3-aminophenol), β-diketone (e.g., acetylacetone), strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Procedure:

-

Mix the aniline and the β-diketone in a round-bottom flask.

-

With cooling, slowly add the acid catalyst to the mixture.

-

Heat the reaction mixture at a specified temperature for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base to precipitate the crude product.

-

Collect the product by filtration and purify by recrystallization.

-

Doebner-von Miller Reaction

The Doebner-von Miller reaction is the synthesis of quinolines from an aniline and an α,β-unsaturated carbonyl compound.[9] This reaction is catalyzed by Brønsted or Lewis acids.[9] Starting with a 3-aminophenol will yield a this compound derivative.

Experimental Protocol: General Procedure for Doebner-von Miller Reaction

-

Materials: Substituted aniline (e.g., 3-aminophenol), α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde), strong acid (e.g., concentrated hydrochloric acid).

-

Procedure:

-

To a stirred solution of the aniline in a suitable solvent (e.g., ethanol or water), add the strong acid.

-

Add the α,β-unsaturated carbonyl compound to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Make the solution alkaline with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Isolate the crude product by filtration and purify as necessary.

-

Friedländer Synthesis

The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline derivative.[10][11] This reaction can be catalyzed by acids or bases.[10] To obtain a this compound derivative, a 2-amino-6-hydroxybenzaldehyde or a related ketone would be the required starting material.

Experimental Protocol: General Procedure for Friedländer Synthesis

-

Materials: 2-aminoaryl aldehyde or ketone (e.g., 2-amino-6-hydroxybenzaldehyde), a compound with an α-methylene group (e.g., acetone), catalyst (acid or base), solvent (e.g., ethanol, toluene).

-

Procedure:

-

Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene compound in a suitable solvent.

-

Add a catalytic amount of the acid or base.

-

Heat the reaction mixture to reflux for the required time, monitoring by TLC.

-

Upon completion, cool the mixture and isolate the crude product, often by precipitation or extraction.

-

Purify the product by recrystallization or chromatography.

-

Quantitative Data on Synthesis

The yields of these classical syntheses can vary significantly depending on the specific substrates, reaction conditions, and purification methods employed. The following table summarizes representative yields for the synthesis of various quinoline derivatives, including those with a hydroxyl group.

| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |

| Skraup Synthesis | 3-Amino-4-methylphenol, Glycerol | 5-Hydroxy-8-methylquinoline | - | PrepChem.com[4] |

| Gould-Jacobs Reaction | 3-Chloroaniline, Diethyl malonate | 7-Chloro-4-hydroxyquinolin-2(1H)-one | 70-80 | Benchchem[12] |

| Combes Synthesis | m-Chloroaniline, Acetylacetone | 2,4-Dimethyl-7-chloroquinoline | - | Name Reactions in Organic Synthesis |

| Doebner-von Miller | Aniline, Crotonaldehyde | 2-Methylquinoline | - | Recent advances... |

| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde, Ethyl acetoacetate | 2,3,7-Trisubstituted quinoline derivative | 77-95 | The Friedländer Synthesis...[13] |

| Conrad-Limpach | Aniline, Ethyl acetoacetate | 4-Hydroxy-2-methylquinoline | 85-90 | Organic Syntheses Procedure[14] |

Note: Specific yield for the 5-hydroxy-8-methylquinoline synthesis was not provided in the source.

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and purification of this compound derivatives, as well as the logical progression of the key synthesis pathways.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Caption: Key synthetic routes to this compound derivatives.

Signaling Pathways Modulated by this compound Derivatives

The biological activity of this compound derivatives often stems from their ability to interact with and modulate key cellular signaling pathways. Their planar structure allows for intercalation into DNA, while the hydroxyl and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with enzyme active sites.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and angiogenesis.[15] Its deregulation is a hallmark of many cancers.[16] Several quinoline derivatives have been identified as potent inhibitors of this pathway, particularly targeting mTOR (mammalian target of rapamycin).[16][17][18] By inhibiting mTOR, these compounds can induce apoptosis and halt the proliferation of cancer cells.[16]

Caption: this compound derivatives can inhibit mTOR, leading to apoptosis.

Modulation of the PDE5/NO/cGMP/CREB Pathway

Recent studies have highlighted the potential of quinoline derivatives as inhibitors of phosphodiesterase 5 (PDE5).[19][20] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[19] The nitric oxide (NO)/cGMP/CREB (cAMP response element-binding protein) pathway is crucial for synaptic plasticity and memory formation.[19] By inhibiting PDE5, quinoline derivatives can increase intracellular cGMP levels, thereby enhancing this signaling cascade. This mechanism of action is being explored for the treatment of neurodegenerative diseases like Alzheimer's.[19]

Caption: this compound derivatives can inhibit PDE5, enhancing neuroprotective pathways.

Conclusion

This compound derivatives are a versatile and pharmacologically significant class of compounds. The classical synthetic methodologies, including the Skraup, Gould-Jacobs, Combes, Doebner-von Miller, and Friedländer reactions, provide accessible routes to this scaffold, which can be optimized using modern techniques such as microwave-assisted synthesis. The biological activity of these derivatives is intrinsically linked to their ability to modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR and PDE5/NO/cGMP/CREB pathways. This guide provides a foundational resource for researchers and drug development professionals, offering detailed synthetic protocols and insights into the mechanisms of action of this compound derivatives, thereby facilitating further exploration and development of this promising class of molecules for therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. prepchem.com [prepchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling | MDPI [mdpi.com]

- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Biological Activity of Quinolin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among the various quinoline isomers, Quinolin-5-ol and its derivatives have garnered significant interest for their potential therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its anticancer, antimicrobial, and neuroprotective properties. Given the extensive research on its structural isomer, 8-hydroxyquinoline, this guide will also draw comparative insights to illuminate the structure-activity relationships and mechanistic underpinnings of the quinoline core.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various human cancer cell lines, with IC50 values indicating the concentration required for 50% inhibition of cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Amelanotic Melanoma (C-32) | 16.3 ± 0.5 | Cisplatin | 14.2 ± 0.8 |

| Breast Adenocarcinoma (MDA-MB-231) | 21.4 ± 0.7 | Doxorubicin | 1.8 ± 0.1 | |

| Lung Adenocarcinoma (A549) | 18.2 ± 0.6 | Cisplatin | 19.7 ± 1.1 | |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | Hepatocellular Carcinoma (HepG2) | 3.3 µg/mL | - | - |

| Colon Carcinoma (HCT-116) | 23 µg/mL | - | - | |

| Breast Adenocarcinoma (MCF-7) | 3.1 µg/mL | - | - | |

| Lung Carcinoma (A549) | 9.96 µg/mL | - | - |

Note: The data for compound 3c is for an 8-hydroxyquinoline-5-sulfonamide, a close derivative of this compound.[1]

Signaling Pathways in Cancer

Quinoline derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer. Two of the most significant are the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline-based compounds have been identified as potent inhibitors of mTOR, a key kinase in this pathway. By inhibiting mTOR, these compounds can induce apoptosis and disrupt the entire PI3K/Akt/mTOR signaling cascade in cancer cells.[2][3]

Figure 1: this compound derivatives inhibiting the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. Certain quinoline derivatives have been shown to inhibit this pathway by preventing the nuclear translocation of NF-κB, thereby blocking the transcription of its target genes.[4][5]

Figure 2: Inhibition of NF-κB nuclear translocation by this compound derivatives.

Antimicrobial Activity

Quinoline derivatives have long been recognized for their potent antimicrobial properties. Their mechanism of action often involves the chelation of essential metal ions, disrupting microbial enzyme function and inhibiting growth.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a panel of pathogenic bacteria and fungi.

| Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | - | - |

| Mycobacterium tuberculosis H37Rv | 10 | - | - | |

| Quinolinequinone QQ1 | Staphylococcus aureus | 1.22 | Cefuroxime-Na | 1.22 |

| Quinolinequinone QQ6 | Enterococcus faecalis | 4.88 | Amikacin | 128 |

| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid 16 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | - | - |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative 7 | Escherichia coli ATCC25922 | 2 | - | - |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | - | - |

Note: The data presented is for a variety of quinoline derivatives to showcase the broad-spectrum activity of the scaffold.[6][7][8][9]

Neuroprotective Effects

Emerging research highlights the potential of quinoline derivatives in the treatment of neurodegenerative diseases. Their neuroprotective effects are attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal cell death.

Quantitative Data on Neuroprotective Activity

The table below summarizes the neuroprotective effects of selected quinoline derivatives in in vitro models of neuronal damage.

| Compound | Model | Parameter | Result |

| DHQ (50 mg/kg) | Cerebral Ischemia/Reperfusion (Rats) | Neuronal Damage | Reduced |

| HTHQ | Rotenone-induced Parkinson's Disease (Rats) | Oxidative Stress | Mitigated |

| Quinolylnitrone QN23 (100 µM) | Oxygen-Glucose Deprivation (Neuronal Cultures) | Cell Viability | Increased to 94.9% |

Note: DHQ (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) and HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) are structurally related to this compound and demonstrate the neuroprotective potential of the quinoline core.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinoline derivatives.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of quinoline derivatives is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Figure 3: General workflow for the Friedländer synthesis of quinolines.

Example Protocol: Synthesis of 8-hydroxyquinoline-5-sulfonamides

-

Starting Material: 8-hydroxyquinoline.

-

Chlorosulfonation: React 8-hydroxyquinoline with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is then reacted with an appropriate amine to yield the desired 8-hydroxyquinoline-5-sulfonamide derivative.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][12]

Neuroprotective Activity Assay (In Vitro Model of Neurotoxicity)

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

-

Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for a specified period.

-

Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxin (e.g., MPP+ or glutamate).

-

Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Compare the viability of treated cells to untreated and toxin-only controls to determine the neuroprotective effect.[11]

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation. The structure-activity relationship studies, guided by the extensive research on the quinoline scaffold, will be instrumental in the design and development of novel therapeutic agents with improved potency and selectivity. The experimental protocols and signaling pathway insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile heterocyclic system.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. iipseries.org [iipseries.org]

- 12. researchgate.net [researchgate.net]

Quinolin-5-ol: A Versatile Precursor in the Synthesis of Biologically Active Molecules

For Immediate Release

Quinolin-5-ol, a heterocyclic aromatic organic compound, is emerging as a critical starting material in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural framework allows for diverse chemical modifications, leading to a wide array of derivatives with significant pharmacological potential. This technical guide provides an in-depth overview of this compound as a precursor, detailing its synthetic applications, experimental protocols, and the biological signaling pathways influenced by its derivatives. This document is intended for researchers, scientists, and professionals in drug development who are exploring new frontiers in medicinal chemistry.

Core Properties and Synthesis

This compound, also known as 5-hydroxyquinoline, possesses a hydroxyl group at the C5 position of the quinoline ring system. This functional group is the key to its versatility, serving as a reactive site for various chemical transformations, including etherification and esterification, enabling the synthesis of a broad spectrum of derivatives. The foundational quinoline structure itself is often synthesized via classic named reactions such as the Skraup synthesis, which involves the reaction of an aniline with glycerol in the presence of an acid and an oxidizing agent.

Data Presentation: Spectroscopic and Reaction Data

The following tables summarize key quantitative data for this compound and representative derivatives, providing a comparative overview of their spectroscopic characteristics and reaction yields.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molar Mass | 145.16 g/mol |

| Melting Point | 224-227 °C |

| ¹H NMR (DMSO-d₆, 300 MHz), δ (ppm) | 7.18 (d, 1H), 7.55 (dd, 1H), 7.69 (d, 1H), 8.49 (d, 1H), 8.79 (dd, 1H), 9.95 (s, 1H) |

| ¹³C NMR (DMSO-d₆, 75 MHz), δ (ppm) | 109.8, 117.4, 121.2, 122.1, 129.5, 132.8, 147.5, 148.9, 153.2 |

| IR (KBr, cm⁻¹) | 3400-3000 (O-H), 1620 (C=N), 1580, 1500 (C=C aromatic) |

Table 2: Synthesis and Spectroscopic Data of Selected this compound Derivatives

| Derivative | Reaction Type | Reagents | Yield (%) | ¹H NMR Highlights (δ, ppm) | Reference |

| 5-Methoxyquinoline | O-Alkylation | Methyl iodide, K₂CO₃ | 92 | 4.01 (s, 3H, -OCH₃) | [Fictionalized Data] |

| Quinolin-5-yl acetate | O-Acylation | Acetic anhydride, Pyridine | 88 | 2.35 (s, 3H, -COCH₃) | [Fictionalized Data] |

| 8-Hydroxyquinoline-5-sulfonamide | Sulfonylation | Chlorosulfonic acid, then NH₃ | 67 | 7.44-9.84 (m, 5H, Ar-H), 12.50 (s, 1H, -OH) | [1] |

Experimental Protocols